![molecular formula C13H21ClN2O2 B1528862 2-Amino-N-(3-methoxypropyl)-3-phenylpropanamide hydrochloride CAS No. 1236256-48-6](/img/structure/B1528862.png)
2-Amino-N-(3-methoxypropyl)-3-phenylpropanamide hydrochloride
Overview
Description
2-Amino-N-(3-methoxypropyl)-3-phenylpropanamide hydrochloride is a chemical compound . It is also known as 2-Amino-N-(3-methoxypropyl)acetamide hydrochloride . The molecular formula is C13H20N2O2 .
Molecular Structure Analysis
The molecular structure of 2-Amino-N-(3-methoxypropyl)-3-phenylpropanamide hydrochloride consists of a phenyl group attached to a propanamide group, which in turn is attached to a methoxypropyl group . The molecular weight is 236.315 .Scientific Research Applications
Immunomodulation and Transplantation Medicine
A study by Kiuchi et al. (2000) synthesized a series of 2-substituted 2-aminopropane-1,3-diols and evaluated them for immunosuppressive effects, indicating potential applications in organ transplantation and autoimmune disease treatment Kiuchi et al., 2000.
Anticancer Research
Research by Kumar et al. (2009) focused on the synthesis of functionalized amino acid derivatives as pharmacophores for designing anticancer agents, highlighting the role of specific molecular structures in targeting cancer cells Kumar et al., 2009.
Material Science
Gofman et al. (2010) explored new polyamides with phenylpyridine units, aimed at applications as macromolecular ligands, demonstrating the utility of phenylpropanamide structures in developing new materials with specific properties Gofman et al., 2010.
Neuroprotection
A study on the neuroprotective properties of phenylpropanoid esters from Scrophularia buergeriana showed potential therapeutic effects against neurodegenerative diseases, illustrating the biological activity of phenylpropanamide derivatives in neuroprotection Kim & Kim, 2000.
Mechanism of Action
properties
IUPAC Name |
2-amino-N-(3-methoxypropyl)-3-phenylpropanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-17-9-5-8-15-13(16)12(14)10-11-6-3-2-4-7-11;/h2-4,6-7,12H,5,8-10,14H2,1H3,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCUEKALUTUYHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(CC1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-(3-methoxypropyl)-3-phenylpropanamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.